1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine
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Overview
Description
“1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine” is a compound with the CAS Number: 523980-18-9 . It has a molecular weight of 224.28 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-4-(1-piperazinylmethyl)phenyl methyl ether . The InChI code is 1S/C12H17FN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.28 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- The novel compound 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized via a three-step protocol, showcasing a related compound's synthesis process (Wujec & Typek, 2023).
Biological Activities
- Norfloxacin derivatives, including compounds similar to 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine, were synthesized and showed excellent antimicrobial activity (Menteşe et al., 2013).
- The synthesis and biological activity of triazole analogues of piperazine, including compounds similar to the queried compound, showed significant inhibition of bacterial growth (Nagaraj et al., 2018).
- Novel 1,2,4-triazole derivatives exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Mannich bases with piperazines, including compounds structurally related to the queried compound, showed cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Chemical Properties and Interactions
- Quantum chemical calculations of a novel functionalized triazoline-3-thione compound, similar to the queried compound, highlighted its potential as a chemotherapeutic agent (El-Emam et al., 2012).
- The crystal structure and theoretical analysis of intermolecular interactions in biologically active derivatives of 1,2,4-triazoles, related to the queried compound, were explored (Shukla et al., 2017).
Imaging and Diagnostic Applications
- A new methoxyphenyl piperazine derivative was synthesized and radiolabeled for potential use as a 5HT1A receptor imaging agent (Hassanzadeh et al., 2012).
- [(18)F]p-MPPF, a radiolabeled antagonist, was used for studying 5-HT(1A) receptors with PET, involving a compound structurally related to the queried compound (Plenevaux et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
1-[[1-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O/c1-21-14-3-2-12(8-13(14)15)20-10-11(17-18-20)9-19-6-4-16-5-7-19/h2-3,8,10,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDFKYMPDFCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)CN3CCNCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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